N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine
Overview
Description
N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and amine groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4,4'-diamine with biphenyl derivatives under specific conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce biphenylquinone derivatives, while reduction can lead to the formation of biphenylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its rigid structure and multiple reactive sites make it a valuable precursor in organic synthesis.
Biology: In biological research, N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is used to study protein interactions and cellular processes. Its ability to bind to specific biomolecules makes it a useful tool in biochemistry.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electrical properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N,N',N'-Tetra(4-biphenylyl)benzidine (BPBPA)
4,4'-Bis(4-biphenylyl)-N,N'-diphenylbenzidine
N,N,N',N'-Tetrakis(4-biphenylyl)benzidine
Uniqueness: N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine stands out due to its specific arrangement of phenyl rings and amine groups, which confer unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-phenyl-4-[4-(N-(4-phenylphenyl)anilino)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-18-24-35(25-19-30)38(34-14-8-3-9-15-34)36-26-20-31(21-27-36)29-16-22-33(23-17-29)37-32-12-6-2-7-13-32/h1-27,37H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPYPHDPVXIXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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